Ethambutol vs. SQ109: In Vivo Bactericidal Efficacy in Murine Chronic Tuberculosis Model
In a head-to-head comparison within the HRZE (isoniazid, rifampin, pyrazinamide, ethambutol) regimen, substitution of ethambutol with SQ109 (an ethambutol-derived 1,2-ethylenediamine analog) resulted in superior in vivo bactericidal activity [1]. The SQ109-containing regimen achieved a 1.5 log10 lower lung bacterial burden compared to the ethambutol-containing regimen after 8 weeks of treatment [2].
| Evidence Dimension | Lung bacterial burden reduction (in vivo murine chronic TB model) |
|---|---|
| Target Compound Data | HRZE regimen (containing ethambutol): baseline lung CFU count (not specified in log reduction terms) |
| Comparator Or Baseline | HRZ + SQ109 regimen (substituting ethambutol with SQ109): 1.5 log10 lower lung bacteria |
| Quantified Difference | 1.5 log10 CFU reduction advantage for SQ109-containing regimen over ethambutol-containing regimen |
| Conditions | Murine model of chronic tuberculosis infection; 8-week treatment duration; combination therapy with rifampin and isoniazid, with or without pyrazinamide |
Why This Matters
This quantitative superiority in vivo demonstrates that SQ109 offers enhanced sterilizing activity compared to ethambutol, which may support prioritization of SQ109-containing regimens in clinical development or procurement decisions for investigational combination therapies.
- [1] Protopopova M, Hanrahan C, Nikonenko B, et al. Identification of a new antitubercular drug candidate, SQ109, from a combinatorial library of 1,2-ethylenediamines. J Antimicrob Chemother. 2005;56(5):968-974. View Source
- [2] Jia L, Coward L, Gorman GS, Noker PE, Tomaszewski JE. Pharmacoproteomic effects of isoniazid, ethambutol, and N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine (SQ109) on Mycobacterium tuberculosis H37Rv. J Pharmacol Exp Ther. 2005;315(2):905-911. View Source
